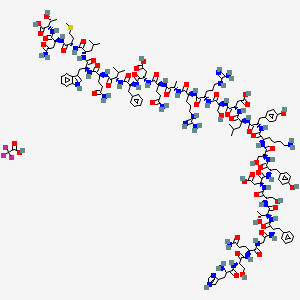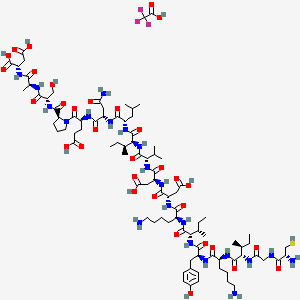
Amyloid Bri Protein (1-23) Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amyloid Bri Protein (1-23) Trifluoroacetate is a synthetic peptide that is often used in research related to amyloid diseases, particularly Alzheimer’s disease. This compound is a fragment of the larger Amyloid Bri Protein, which is known to form amyloid fibrils associated with neurodegenerative conditions. The trifluoroacetate salt form is commonly used to enhance the stability and solubility of the peptide for experimental purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amyloid Bri Protein (1-23) Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and simultaneously deprotected using a cocktail of TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Types of Reactions
Amyloid Bri Protein (1-23) Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be modified through substitution reactions, often using specific reagents to target particular side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or atmospheric oxygen.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Various reagents depending on the desired modification, such as iodoacetamide for cysteine alkylation.
Major Products Formed
Oxidation: Formation of disulfide-linked peptide dimers.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with altered side chains.
Scientific Research Applications
Amyloid Bri Protein (1-23) Trifluoroacetate is widely used in scientific research, particularly in studies related to amyloid diseases. Some key applications include:
Chemistry: Used as a model peptide to study amyloid fibril formation and stability.
Biology: Investigated for its role in cellular processes and interactions with other proteins.
Medicine: Utilized in research on neurodegenerative diseases like Alzheimer’s to understand the mechanisms of amyloid plaque formation.
Industry: Employed in the development of diagnostic tools and therapeutic agents targeting amyloid-related conditions
Mechanism of Action
The mechanism of action of Amyloid Bri Protein (1-23) Trifluoroacetate involves its ability to form amyloid fibrils. These fibrils are aggregates of misfolded proteins that can disrupt cellular function. The peptide interacts with other amyloidogenic proteins, promoting their aggregation and fibril formation. This process is mediated by specific molecular interactions and pathways, including the involvement of chaperone proteins like BRICHOS domains, which can modulate amyloid fibril formation .
Comparison with Similar Compounds
Similar Compounds
Amyloid Beta (1-42): Another amyloidogenic peptide associated with Alzheimer’s disease.
Amyloid Beta (1-40): A shorter variant of Amyloid Beta (1-42) with similar properties but different aggregation kinetics.
Prion Protein Fragments: Peptides derived from prion proteins that also form amyloid fibrils.
Uniqueness
Amyloid Bri Protein (1-23) Trifluoroacetate is unique due to its specific sequence and the presence of trifluoroacetate, which enhances its stability and solubility. This makes it particularly useful for experimental studies where peptide stability is crucial .
Properties
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(4R,7S,13S,16S,19S,22S,25R,28S,31S,34S,37S,40S,43S,49S,52S,55R)-28-(4-aminobutyl)-31-(2-amino-2-oxoethyl)-25,37,52-tribenzyl-7,46-bis[(2S)-butan-2-yl]-43-(3-carbamimidamidopropyl)-16,34-bis(2-carboxyethyl)-4-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoyl]-13-[(1R)-1-hydroxyethyl]-40-(1H-imidazol-5-ylmethyl)-22,49-dimethyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54-heptadecaoxo-19-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53-heptadecazacyclohexapentacont-55-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C116H175N31O35S2.C2HF3O2/c1-13-58(7)90-112(178)131-70(34-26-42-124-116(121)122)98(164)136-77(47-67-50-123-55-125-67)104(170)134-76(46-66-31-22-17-23-32-66)103(169)130-71(36-39-87(155)156)99(165)137-78(48-84(119)151)105(171)129-69(33-24-25-41-117)97(163)133-74(44-64-27-18-15-19-28-64)101(167)127-61(10)94(160)144-89(57(5)6)111(177)132-72(37-40-88(157)158)100(166)147-92(63(12)150)114(180)139-73(43-56(3)4)107(173)146-91(59(8)14-2)113(179)143-83(110(176)141-81(52-149)115(181)182)54-184-183-53-82(109(175)135-75(45-65-29-20-16-21-30-65)102(168)128-62(11)95(161)145-90)142-106(172)79(49-85(120)152)138-108(174)80(51-148)140-93(159)60(9)126-96(162)68(118)35-38-86(153)154;3-2(4,5)1(6)7/h15-23,27-32,50,55-63,68-83,89-92,148-150H,13-14,24-26,33-49,51-54,117-118H2,1-12H3,(H2,119,151)(H2,120,152)(H,123,125)(H,126,162)(H,127,167)(H,128,168)(H,129,171)(H,130,169)(H,131,178)(H,132,177)(H,133,163)(H,134,170)(H,135,175)(H,136,164)(H,137,165)(H,138,174)(H,139,180)(H,140,159)(H,141,176)(H,142,172)(H,143,179)(H,144,160)(H,145,161)(H,146,173)(H,147,166)(H,153,154)(H,155,156)(H,157,158)(H,181,182)(H4,121,122,124);(H,6,7)/t58-,59-,60-,61-,62-,63+,68-,69-,70-,71-,72-,73?,74+,75-,76-,77-,78-,79-,80-,81-,82-,83-,89-,90?,91-,92-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAXZPCKFDMMMK-BKFULYPTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C)CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)C(=O)NC(CO)C(=O)O)C(C)CC)CC(C)C)C(C)O)CCC(=O)O)C(C)C)C)CC3=CC=CC=C3)CCCCN)CC(=O)N)CCC(=O)O)CC4=CC=CC=C4)CC5=CN=CN5)CCCNC(=N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N1)CC(C)C)[C@@H](C)O)CCC(=O)O)C(C)C)C)CC2=CC=CC=C2)CCCCN)CC(=O)N)CCC(=O)O)CC3=CC=CC=C3)CC4=CN=CN4)CCCNC(=N)N)[C@@H](C)CC)C)CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N)C(=O)N[C@@H](CO)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C118H176F3N31O37S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2742.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B6295794.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B6295811.png)





![[(2S)-3-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-oxopropyl] acetate;2,2,2-trifluoroacetic acid](/img/structure/B6295857.png)

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295871.png)


